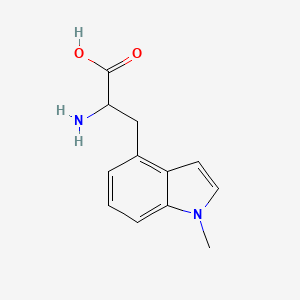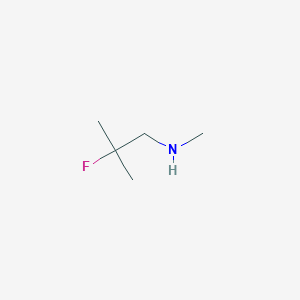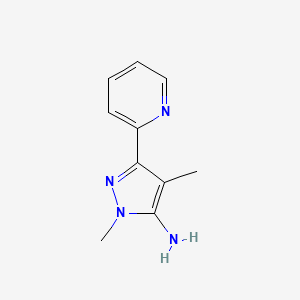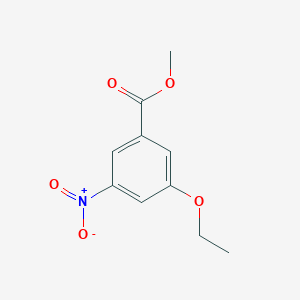![molecular formula C23H23NO3 B15239314 (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B15239314.png)
(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene is a complex organic molecule with a unique tetracyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene typically involves multiple steps, including the formation of the core tetracyclic structure and the introduction of functional groups. The specific synthetic routes and reaction conditions can vary, but they often involve:
Cyclization reactions: to form the tetracyclic core.
Functional group transformations: to introduce the methoxyphenyl and methyl groups.
Stereoselective reactions: to ensure the correct configuration at the stereocenters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up: the reactions to larger batch sizes.
Using catalysts: to improve reaction efficiency.
Implementing purification techniques: such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: might yield alcohols or alkanes.
Substitution: might yield halogenated compounds or other derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene can be used as a model compound for studying complex ring systems and stereochemistry.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, researchers might explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for other complex molecules.
作用機序
The mechanism of action of (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Altering cellular processes: through its chemical properties.
類似化合物との比較
Similar Compounds
Similar compounds to (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene include other tetracyclic molecules with similar functional groups and stereochemistry.
Uniqueness
What sets this compound apart is its specific combination of rings, functional groups, and stereocenters, which may confer unique chemical and biological properties.
特性
分子式 |
C23H23NO3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
(2S,7R)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaene |
InChI |
InChI=1S/C23H23NO3/c1-24-22-17(14-27-23(24)16-7-5-8-18(12-16)25-2)13-26-20-11-10-15-6-3-4-9-19(15)21(20)22/h3-12,17,22-23H,13-14H2,1-2H3/t17-,22+,23?/m1/s1 |
InChIキー |
OQTRZNBJZPYJRW-QWLMFLSESA-N |
異性体SMILES |
CN1[C@H]2[C@@H](COC1C3=CC(=CC=C3)OC)COC4=C2C5=CC=CC=C5C=C4 |
正規SMILES |
CN1C2C(COC1C3=CC(=CC=C3)OC)COC4=C2C5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)
![2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239257.png)






![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B15239299.png)
![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)

![(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one](/img/structure/B15239323.png)
